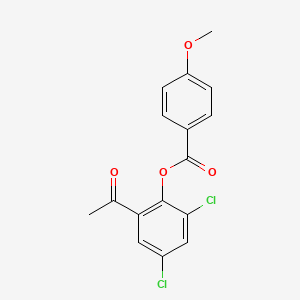
(Diphenylmethylidene)(nitroso)oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethylidene)(nitroso)oxidanium is a chemical compound characterized by the presence of a nitroso group attached to a diphenylmethylidene moiety. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylmethylidene)(nitroso)oxidanium typically involves the nitrosation of diphenylmethylidene precursors. One common method includes the reaction of diphenylmethylidene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as metal oxides can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (Diphenylmethylidene)(nitroso)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it to amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Diphenylmethylidene)(nitroso)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying cellular signaling pathways and enzyme mechanisms.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Diphenylmethylidene)(nitroso)oxidanium involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in radical reactions, forming reactive intermediates that can further react with various substrates. This reactivity is crucial for its role in organic synthesis and biological applications .
Comparaison Avec Des Composés Similaires
Nitrosobenzene: Similar in structure but lacks the diphenylmethylidene moiety.
Nitrosoarenes: These compounds share the nitroso functional group but differ in their aromatic substituents.
Nitrosoalkenes: These compounds have a nitroso group attached to an alkene moiety.
Uniqueness: (Diphenylmethylidene)(nitroso)oxidanium is unique due to its combination of the diphenylmethylidene and nitroso groups, which confer distinct reactivity and stability compared to other nitroso compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
89196-85-0 |
|---|---|
Formule moléculaire |
C13H10NO2+ |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
benzhydrylidene(nitroso)oxidanium |
InChI |
InChI=1S/C13H10NO2/c15-14-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |
Clé InChI |
UDYGTJBCAXWYKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=[O+]N=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)

![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)

![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)

